Butyrylcholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

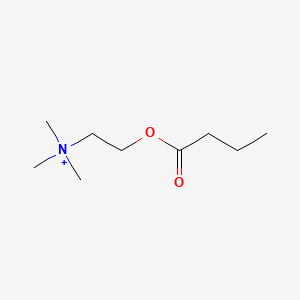

Butyrylcholine belongs to the class of organic compounds known as acyl cholines. These are acylated derivatives of choline. Choline or 2-Hydroxy-N, N, N-trimethylethanaminium is a quaternary ammonium salt with the chemical formula (CH3)3N+(CH2)2OH. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

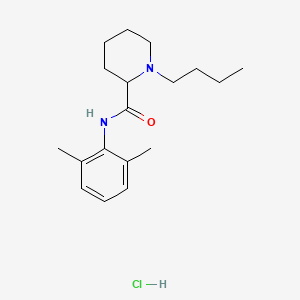

Cholinesterase Activity in Cerebrospinal Fluid

Butyrylcholine is used to determine the pseudo-cholinesterase activity in cerebrospinal fluid (CSF), as it is hydrolyzed faster than benzoylcholine. It also acts as an inhibitor of true cholinesterase, and individual human CSF hydrolyze acetylcholine, this compound, and other substrates, suggesting the presence of both pseudo- and true cholinesterase in CSF (Kalsbeek, Cohen, & Bovens, 1950).

Butyrylcholinesterase and Neurobiology

Butyrylcholinesterase, which hydrolyzes esters of choline including acetylcholine, has unique properties and is widely distributed in the nervous system, indicating possible roles in cholinergic neurotransmission and neurodegenerative diseases (Darvesh, Hopkins, & Geula, 2003).

Inhibitory Action on Choline Uptake

1-pyrene this compound, a derivative of this compound, has been studied for its ability to inhibit choline uptake in cholinergic nerve endings, indicating its potential application in studying synaptic mechanisms (Dowdall, Barrantes, Stender, & Jovin, 1976).

Application in Alzheimer's Disease Research

This compound has been used in studies focusing on Alzheimer's disease, particularly in competitively inhibiting cholinesterase activity in plaques and tangles, which are characteristic of the disease. This has enhanced understanding of enzyme activity within these pathological features (Schätz, Geula, & Mesulam, 1990).

Analytical Applications

This compound modified electrodes have been developed for the electrochemical determination of amino acids, demonstrating its utility in biochemical assays and analytical chemistry (Jin & Lin, 2004).

Insights into Butyrylcholinesterase Activity

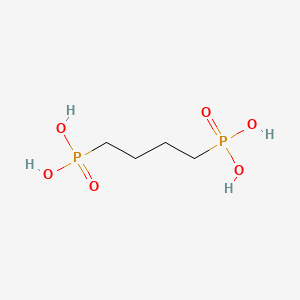

Studies on butyrylcholinesterase (BChE) activity assay have contributed to identifying patients at risk of prolonged paralysis from neuromuscular blocking agents and in clinical chemistry as a diagnostic marker for intoxication with pesticides and nerve agents (Jońca et al., 2015).

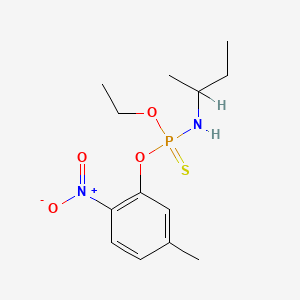

Protection from Organophosphorus Poisons

BChE, which detoxifies organophosphorus poisons (OP) by making a covalent bond with the OP, thereby inactivating both, is significant in toxicology. This application is important for understanding the protection mechanisms against OP toxicity (Masson & Lockridge, 2010).

Electrochemical Sensors

This compound selective electrodes have been used for detecting BChE and its inhibitors, such as organophosphate pesticides, demonstrating its applicability in environmental monitoring and public health (Ding, Qin, & Qin, 2009).

Properties

CAS No. |

3922-86-9 |

|---|---|

Molecular Formula |

C9H20NO2+ |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

2-butanoyloxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NO2/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

InChI Key |

YRIBGSCJIMXMPJ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OCC[N+](C)(C)C |

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C |

Appearance |

Solid powder |

| 3922-86-9 | |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

18956-84-8 (bromide) 20292-68-6 (perchlorate) 2494-56-6 (iodide) 2963-78-2 (chloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

utyrylcholine butyrylcholine bromide butyrylcholine chloride butyrylcholine iodide butyrylcholine perchlorate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

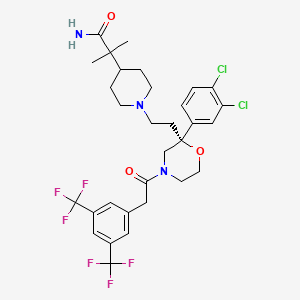

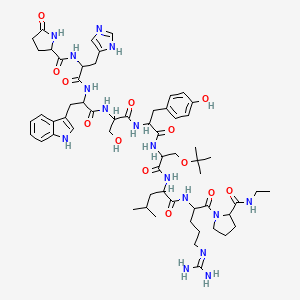

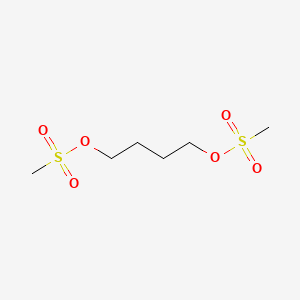

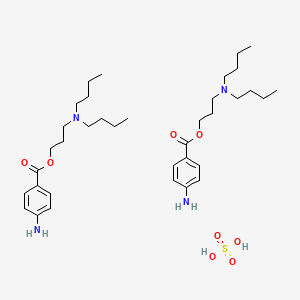

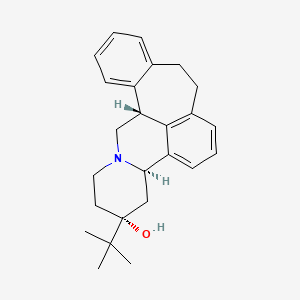

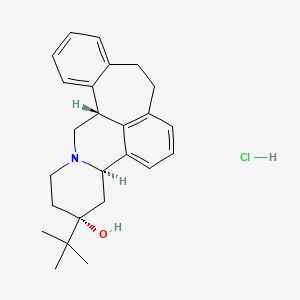

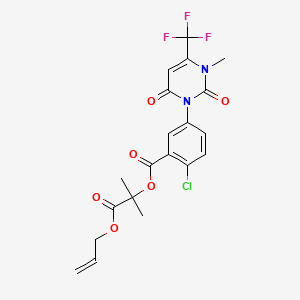

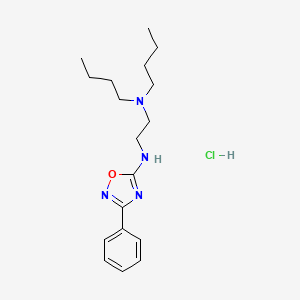

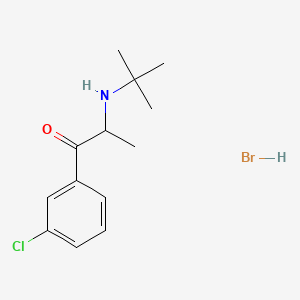

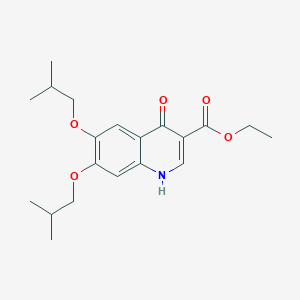

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)